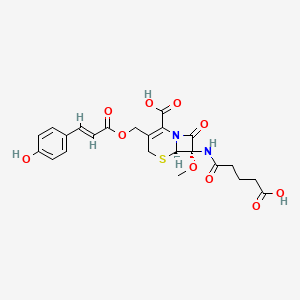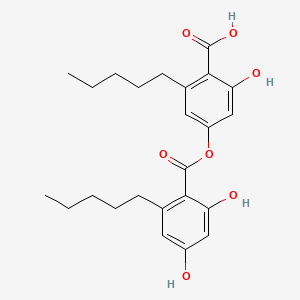
Anziaic acid
Overview
Description
Anziaic acid is a carbonyl compound.
Scientific Research Applications
Antibacterial and Anticancer Applications
Anziaic acid, a natural compound, is recognized for its role as a topoisomerase I inhibitor, exhibiting significant antibacterial activity. Studies have shown that it can inhibit bacterial growth and also act as an effective compound in anticancer therapy. The ability of this compound to accumulate intermediate DNA cleavage complex formed by topoisomerase enzymes, which triggers cell death, is particularly noteworthy in this context (Lin et al., 2013); (Cheng et al., 2013).
Antioxidant, Antimicrobial, and Cytotoxic Activity
This compound has been identified in various lichens, where it exhibits antioxidant, antimicrobial, and cytotoxic activities. These properties make it a candidate for further exploration in the development of new treatments or health supplements. Particularly, 2′-O-methyl this compound displayed high antimicrobial activity, with minimal inhibitory concentrations showing significant effects against various microbial strains (Ristić et al., 2016).
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and characterization of this compound and its analogues. These studies are crucial in understanding the compound's structure and potential modifications that can enhance its efficacy and application in various fields, such as pharmaceuticals and biotechnology (Elix, 1974).
Role in Lichen Biology
This compound is also significant in the study of lichens, contributing to the understanding of lichen biology and chemistry. Its presence in certain lichen species has been used for species identification and understanding the ecological roles of these organisms (Mishra et al., 2022).
Mechanism of Action
Target of Action
Anziaic acid, a depside found in lichens , primarily targets topoisomerase enzymes . These enzymes play essential roles in controlling the topological state of DNA, facilitating vital cellular functions including DNA replication, transcription, recombination, and repair . This compound has been identified as an inhibitor for both Yersinia pestis and Escherichia coli topoisomerase I . It also acts as an inhibitor of human topoisomerase II, but has little effect on human topoisomerase I .
Mode of Action
This compound works by inhibiting topoisomerase enzymes . Topoisomerase inhibitors are effective for antibacterial and anticancer therapy because they can lead to the accumulation of the intermediate DNA cleavage complex formed by the topoisomerase enzymes, which trigger cell death .
Biochemical Pathways
It is known that the compound interferes with the function of topoisomerase enzymes, which are involved in various dna transactions, including replication, transcription, and recombination . By inhibiting these enzymes, this compound disrupts these critical cellular processes.
Result of Action
As a result of its action, this compound exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . Its inhibition of topoisomerase enzymes leads to the accumulation of the intermediate DNA cleavage complex, triggering cell death . This makes this compound a potential source for new antibacterial and anticancer compounds .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is found in lichens , which are known to thrive in diverse environments, from arctic tundra to desert heat.
Future Directions
Anziaic acid exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . It has potential as a source for new antibacterial and anticancer compounds . Future studies may focus on the structure-activity relationship (SAR) of this compound synthetic analogs .
Biochemical Analysis
Biochemical Properties
Anziaic acid plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with topoisomerase enzymes, inhibiting their function . Topoisomerases are crucial for DNA replication, transcription, recombination, and repair. By inhibiting these enzymes, this compound prevents the proper functioning of bacterial cells, leading to their death . Additionally, this compound has been shown to interact with human topoisomerase II, although it has little effect on human topoisomerase I .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. In bacterial cells, it inhibits topoisomerase enzymes, leading to the accumulation of DNA cleavage complexes and triggering cell death . In human cells, this compound has been found to inhibit topoisomerase II, which can affect cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to the disruption of normal cellular functions and potentially induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to topoisomerase enzymes, thereby inhibiting their activity . This inhibition prevents the enzymes from relieving the torsional strain in DNA during replication and transcription, leading to the accumulation of DNA cleavage complexes . The binding interactions of this compound with topoisomerase enzymes are crucial for its antibacterial and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard conditions, but its antibacterial activity can diminish with prolonged exposure to environmental factors . In in vitro studies, this compound has shown consistent antibacterial activity against Bacillus subtilis and a membrane-permeable strain of Escherichia coli . Long-term effects on cellular function have been observed, with this compound inducing apoptosis in cancer cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antibacterial activity without notable toxic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, with specific dosages required to achieve optimal antibacterial and anticancer activity without inducing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antibacterial and anticancer activities. It interacts with enzymes such as topoisomerases, which play a crucial role in DNA metabolism . The inhibition of these enzymes by this compound affects metabolic flux and metabolite levels, leading to the disruption of normal cellular processes . Additionally, this compound’s interaction with human topoisomerase II suggests its involvement in pathways related to cancer cell metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its inhibitory effects on topoisomerase enzymes . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus due to its interactions with topoisomerase enzymes . This localization is crucial for its activity, as it allows this compound to inhibit DNA replication and transcription processes directly . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of this compound, directing it to specific compartments or organelles .
Properties
IUPAC Name |
4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-3-5-7-9-15-11-17(25)13-19(26)22(15)24(30)31-18-12-16(10-8-6-4-2)21(23(28)29)20(27)14-18/h11-14,25-27H,3-10H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYPHLCGVCBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169856 | |
| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-68-9 | |
| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[1,2-b]indole](/img/structure/B1252910.png)
![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)


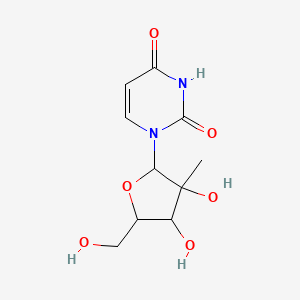
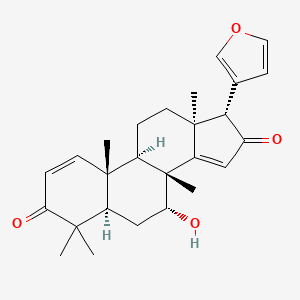
![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
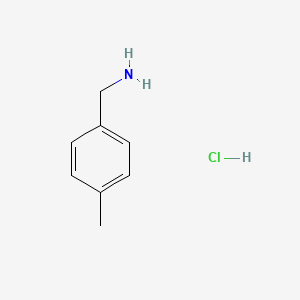
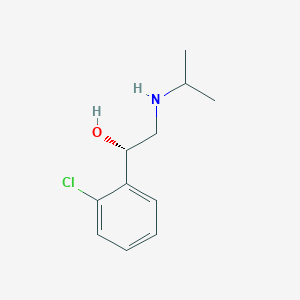
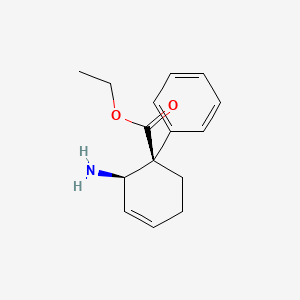
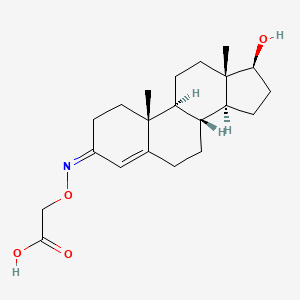

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
